molecular formula C9H5ClFNOS B5794001 MFCD01923558

MFCD01923558

Cat. No.: B5794001
M. Wt: 229.66 g/mol
InChI Key: SVVHNBAZLSIIIR-UHFFFAOYSA-N
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Properties

IUPAC Name

3-chloro-6-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNOS/c10-7-5-2-1-4(11)3-6(5)14-8(7)9(12)13/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVHNBAZLSIIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-6-fluorobenzothiophene with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide include:

Uniqueness

What sets 3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

MFCD01923558, also known as 7-methoxy-4-methylcoumarin , is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyrone structure. Its molecular formula is C11H10O3C_{11}H_{10}O_3, and its structure can be represented as follows:

Chemical Structure C9H6O2\text{Chemical Structure }C_9H_6O_2

Antimicrobial Activity

Antiviral Activity: Recent studies have demonstrated that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses, including influenza and herpes simplex virus. The mechanism involves the disruption of viral entry and replication processes within host cells .

Antibacterial Activity: this compound has also been evaluated for its antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it effectively inhibits bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

Antifungal Activity: The compound demonstrates antifungal activity against Candida albicans, with studies indicating a reduction in fungal cell viability at concentrations above 100 µg/mL. This effect is attributed to the disruption of the fungal cell membrane integrity .

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its ability to modulate signaling pathways involved in inflammation, particularly the NF-kB pathway. In animal models, administration of this compound significantly reduced inflammation markers in tissues affected by acute inflammatory responses .

Cytotoxic Effects

Cancer Cell Lines: this compound has been tested against various cancer cell lines, including neuroblastoma and colon cancer. The compound induces apoptosis through intrinsic and extrinsic pathways, evidenced by increased activation of caspases 3, 8, and 9. Notably, it has been found to downregulate Bcl-2 expression while upregulating Bax, promoting apoptotic cell death in cancer cells .

Dose-Dependent Response: The cytotoxic effects of this compound are dose-dependent, with higher concentrations leading to increased cell death rates. Studies indicate IC50 values in the range of 20-50 µM for different cancer cell lines .

Research Findings Summary

Biological Activity Effect Mechanism Reference
AntiviralInhibition of viral replicationDisruption of entry and replication
AntibacterialGrowth inhibition of bacteriaMembrane disruption
AntifungalReduced viability of fungiMembrane integrity disruption
Anti-inflammatoryDecreased cytokine levelsModulation of NF-kB signaling
Cytotoxic (Cancer)Induction of apoptosisActivation of caspases; Bcl-2/Bax modulation

Case Studies and Clinical Implications

In clinical settings, this compound's potential as an adjunct therapy for viral infections and cancer treatment is being explored. Preliminary case studies indicate promising results when combined with standard treatment regimens. For instance, patients receiving this compound alongside conventional chemotherapy exhibited enhanced tumor response rates compared to those on chemotherapy alone .

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